4-Chloro-3-fluorophenyl-DL-alanine
Description
Significance of Non-Canonical Amino Acids as Advanced Research Tools
Non-canonical amino acids are invaluable tools in protein engineering and synthetic biology. nih.govnih.govcaltech.edu Their site-specific or residue-specific incorporation into proteins allows researchers to introduce novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications. nih.govfrontiersin.org This enables detailed studies of protein structure, dynamics, and interactions that are not possible with the standard set of amino acids. nih.govfrontiersin.org The ability to create proteins with tailored functions has wide-ranging applications, from the development of new therapeutics to the creation of novel biomaterials. azolifesciences.com
The introduction of ncAAs can be achieved through various methods, including the reprogramming of the cellular translation machinery. nih.govcaltech.edu This involves engineering aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific non-canonical amino acid and a unique codon, allowing for its incorporation during protein synthesis. caltech.edu This technology has matured to the point where over 200 different ncAAs have been successfully incorporated into proteins, greatly expanding the chemical diversity accessible to biological systems. frontiersin.org
Overview of Halogenated Amino Acids as Unique Building Blocks for Chemical Biology
Among the diverse array of non-canonical amino acids, halogenated amino acids have garnered significant attention due to the unique properties conferred by halogen atoms. nih.govnih.govencyclopedia.pub The introduction of halogens, such as fluorine and chlorine, onto the side chains of amino acids can profoundly influence the physicochemical and structural properties of peptides and proteins. nih.govnih.gov
Halogenation can alter a protein's hydrophobicity, conformational preferences, and electronic character. nih.govencyclopedia.pubnih.gov For instance, the high electronegativity of fluorine can lead to the formation of unique non-covalent interactions, such as fluorine-backbone hydrogen bonds, which can stabilize protein structures. nih.gov Furthermore, the incorporation of halogenated amino acids can enhance a protein's resistance to proteolytic degradation, a desirable trait for therapeutic proteins. nih.gov The distinct spectroscopic signatures of halogens, particularly fluorine (¹⁹F NMR), also provide a powerful handle for studying protein structure and dynamics in their native environment. nih.gov
Halogenated phenylalanine derivatives, in particular, have been widely used to study aromatic interactions within proteins, which are crucial for protein folding, stability, and molecular recognition. researchgate.netrusselllab.org The substitution pattern of halogens on the phenyl ring allows for fine-tuning of the electronic and steric properties of the amino acid, providing a subtle yet powerful means to dissect the contributions of these interactions to protein function. researchgate.net
Chemical and Physical Properties of 4-Chloro-3-fluorophenyl-DL-alanine
This compound, also known by its systematic name 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid, is a synthetic, non-canonical amino acid. sigmaaldrich.comangenechemical.comlookchem.com Its structure features a phenylalanine core with a chlorine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring.
| Property | Value | Source(s) |
| CAS Number | 439587-16-3 | sigmaaldrich.comangenechemical.com |
| Synonym | 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid | sigmaaldrich.comlookchem.com |
| Molecular Formula | C₉H₉ClFNO₂ | sigmaaldrich.com |
| Physical Form | Solid Powder | sigmaaldrich.com |
| Boiling Point | 243-245 °C (decomposes) | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Detailed experimental data on the physicochemical properties of this compound, such as its precise melting point, solubility in various solvents, and pKa values, are not extensively documented in publicly available scientific literature.
Synthesis of Halogenated Phenylalanine Derivatives
The synthesis of halogenated phenylalanine derivatives can be achieved through various chemical and enzymatic methods. While specific synthesis routes for this compound are not detailed in the available literature, general strategies for preparing similar compounds provide a likely framework.
Chemical synthesis often involves the modification of a phenylalanine precursor or the construction of the amino acid from a halogenated aromatic starting material. nih.govorgsyn.orggoogle.com For instance, methods like the Strecker synthesis or the amination of an α-halo acid derived from a corresponding halogenated toluene (B28343) could be employed. orgsyn.orgwikipedia.org The synthesis of fluorinated phenylalanines has been achieved through methods such as the reaction of aminomalonates with fluorinated benzyl (B1604629) bromides, followed by hydrolysis and decarboxylation. nih.gov Palladium-catalyzed cross-coupling reactions are also a powerful tool for creating the carbon-carbon bond between the phenyl ring and the alanine (B10760859) side chain. nih.gov
Enzymatic synthesis offers a highly selective and environmentally friendly alternative for producing chiral amino acids. nih.gov Enzymes like phenylalanine ammonia-lyase (PAL) can catalyze the addition of ammonia (B1221849) to a substituted cinnamic acid precursor to yield the corresponding L-phenylalanine derivative. nih.gov While this method typically produces the L-enantiomer, racemization or the use of other enzymes could potentially yield the DL-mixture.
Research Applications of Substituted Phenylalanine Derivatives
While specific research applications of this compound are not prominently featured in published studies, the broader class of substituted phenylalanine derivatives has been instrumental in various areas of research.
Incorporating these analogs into peptides and proteins allows for the investigation of structure-function relationships. nih.govchemimpex.com By systematically altering the steric and electronic properties of the phenyl ring, researchers can probe the importance of aromatic interactions in protein folding, stability, and ligand binding. researchgate.netrusselllab.org For example, the introduction of a fullerene-substituted phenylalanine has been shown to facilitate the transport of peptides across cell membranes. nih.gov
Halogenated phenylalanine derivatives are also valuable in the development of therapeutic agents. nih.govchemimpex.com The incorporation of these amino acids can enhance the metabolic stability of peptide-based drugs and can be used to modulate their biological activity. nih.govnih.gov For instance, 4-chloro-DL-phenylalanine is known to be an inhibitor of tryptophan hydroxylase, an enzyme involved in serotonin (B10506) biosynthesis. sigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
2-(4-chloro-3-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c1-5(9(13)14)12-6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14) |
InChI Key |
QALIYCKZNQFTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Computational and Theoretical Investigations of 4 Chloro 3 Fluorophenyl Dl Alanine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules at the atomic level. These methods would be essential in characterizing 4-Chloro-3-fluorophenyl-DL-alanine.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This would involve calculating bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to predict the vibrational frequencies of the molecule. These theoretical frequencies can be correlated with experimental infrared and Raman spectra to provide a detailed understanding of the molecule's vibrational modes. Currently, there are no published studies presenting DFT-calculated geometric parameters or vibrational spectra specifically for this compound.
Conformational Analysis and Zwitterionic State Modeling
Amino acids like this compound can exist in various conformations due to the rotation around single bonds. Conformational analysis would explore the potential energy surface of the molecule to identify its low-energy conformers. This is crucial as the biological activity of a molecule is often dependent on its conformation.
In addition, in physiological environments, amino acids typically exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). Computational modeling would be necessary to study the stability and properties of the zwitterionic form of this compound, particularly in solution. No specific conformational analyses or zwitterionic state modeling studies for this compound have been found in the scientific literature.
Analysis of Electronic Structure and Chemical Reactivity using Average Local Ionization Energy
The electronic structure of a molecule dictates its reactivity. The Average Local Ionization Energy (ALIE) is a conceptual DFT tool used to identify the most reactive sites within a molecule. By mapping the ALIE on the electron density surface, one can predict the regions most susceptible to electrophilic attack. Such an analysis for this compound would provide insights into its chemical behavior. However, no studies applying ALIE analysis to this specific molecule are currently available.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations would be invaluable for understanding the behavior of this compound in a biological context.
Exploration of Intermolecular Interactions and Binding Affinities
MD simulations can be used to investigate how this compound interacts with other molecules, such as water, ions, or biological macromolecules like proteins. These simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.
Furthermore, MD simulations are often employed to predict the binding affinity of a ligand to a protein target. This is a critical step in drug discovery and design. To date, no MD simulation studies detailing the intermolecular interactions or binding affinities of this compound have been published.
Free Energy Perturbation and Decomposition Analyses
Free energy perturbation (FEP) is a powerful computational technique used to calculate the difference in free energy between two states, such as the binding of a ligand to a protein versus its unbound state in solution. This method can provide quantitative predictions of binding affinities.
Complementary to this, free energy decomposition analysis can break down the total binding free energy into contributions from individual residues or types of interactions (e.g., electrostatic, van der Waals). This provides a detailed picture of the driving forces behind molecular recognition. There is no evidence in the scientific literature of FEP or free energy decomposition analyses being performed for this compound.
Simulations for Probing Hydrophobicity and Side Chain Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the investigation of the dynamic nature of molecules in various environments. For this compound, MD simulations can provide critical data on its hydrophobicity and the conformational flexibility of its substituted phenyl side chain.
The hydrophobicity of an amino acid is a key determinant of its behavior in aqueous environments and its role in protein folding and stability. By simulating the amino acid in a water box, the free energy of hydration can be calculated, providing a quantitative measure of its hydrophobicity. The introduction of halogen atoms, like chlorine and fluorine, to the phenyl ring is expected to significantly modulate its hydrophobic character compared to natural phenylalanine. Fluorination, in particular, can have complex effects, sometimes increasing hydrophobicity despite the high electronegativity of fluorine, due to the creation of a fluorous phase. The combined presence of both chloro and fluoro substituents on the phenyl ring of this compound presents a unique case for studying these competing effects.
Side chain dynamics, which describe the rotational and torsional motions of the amino acid's side chain, are also crucial for its function and interactions. MD simulations can track the dihedral angles of the side chain over time, revealing its preferred conformations and the energy barriers between them. For this compound, the size and electronic properties of the chlorine and fluorine atoms will influence the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, potentially favoring specific orientations of the substituted phenyl ring.
Table 1: Hypothetical Solvation Free Energies and Dihedral Angle Distributions for Phenylalanine Analogs
| Compound | Solvation Free Energy (kcal/mol) | Predominant χ1 Dihedral Angle (°) | Predominant χ2 Dihedral Angle (°) |
| Phenylalanine | -0.9 | -60, 60, 180 | -90, 90 |
| 4-Chlorophenylalanine | -1.2 | -65, 65, 180 | -90, 90 |
| 3-Fluorophenylalanine | -1.1 | -60, 60, 180 | -85, 85 |
| This compound | -1.5 (estimated) | -70, 70, 180 | -88, 88 |
Note: The data in this table is illustrative and based on general principles of halogen substitution. Specific experimental or computational values for this compound are not currently available in the public domain.
Advanced Bonding and Interaction Analyses
Beyond classical simulations, quantum mechanical calculations offer a deeper understanding of the electronic structure and bonding within a molecule. Techniques such as Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analysis are particularly insightful.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) Investigations
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. This method allows for the quantification of donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. For this compound, NBO analysis can elucidate the electronic effects of the chloro and fluoro substituents on the aromatic ring and the alanine (B10760859) backbone. It can reveal how the high electronegativity of these halogens influences the electron distribution in the σ and π systems of the phenyl ring and how this affects the properties of the C-Cl and C-F bonds.
The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader, provides a rigorous definition of atoms and bonds based on the topology of the electron density. By analyzing the critical points in the electron density, AIM can characterize the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic or van der Waals) interactions. In the context of this compound, AIM can be used to precisely characterize the C-Cl and C-F bonds, as well as any intramolecular non-covalent interactions, such as hydrogen bonds involving the amino and carboxyl groups.
Table 2: Illustrative NBO and AIM Parameters for Key Bonds in this compound
| Bond | NBO Hybridization (on C) | NBO Polarization (% on Halogen) | AIM Electron Density at BCP (ρ(r)) | AIM Laplacian of Electron Density at BCP (∇²ρ(r)) |
| C-Cl | sp² | 75% (estimated) | ~0.20 a.u. (hypothetical) | > 0 (hypothetical) |
| C-F | sp² | 70% (estimated) | ~0.25 a.u. (hypothetical) | > 0 (hypothetical) |
Non-Covalent Interaction (NCI) Analysis in Molecular Aggregates
Non-covalent interactions are crucial for the structure and function of biomolecules and their assemblies. The Non-Covalent Interaction (NCI) analysis is a computational tool that allows for the visualization and characterization of these weak interactions in real space, based on the electron density and its derivatives. NCI plots can distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive steric clashes.
For molecular aggregates of this compound, NCI analysis would be invaluable in understanding how these molecules interact with each other in the solid state or in solution. It could reveal the presence of halogen bonds (where the chlorine atom acts as an electrophilic region), π-π stacking interactions between the phenyl rings, and hydrogen bonds involving the amino and carboxyl groups. The interplay of these different non-covalent forces, influenced by the chloro and fluoro substituents, would dictate the packing and stability of the molecular aggregates.
Research Utility and Advanced Applications of 4 Chloro 3 Fluorophenyl Dl Alanine and Its Analogues in Chemical Biology
Functional Protein Engineering and Probing
The introduction of unnatural amino acids (UAAs) like 4-Chloro-3-fluorophenyl-DL-alanine into proteins provides a rational approach to engineering novel functionalities and probing fundamental biological processes. nih.gov
Genetic Incorporation of Unnatural Amino Acids for Protein Function Modulation
The site-specific incorporation of UAAs into proteins, a technique known as genetic code expansion, has revolutionized protein engineering. nih.govyoutube.com This methodology allows for the precise replacement of a natural amino acid with a synthetic one, such as this compound, at any desired position within a protein's sequence. nih.govyoutube.comyoutube.com By repurposing the cellular translation machinery, researchers can introduce a vast array of chemically diverse amino acids, enabling applications in protein imaging, mechanistic investigations, and the modulation of protein function. nih.govnih.gov
The process involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the endogenous amino acids or tRNAs. youtube.com This engineered system then responds to a unique codon, typically a stop codon like amber (UAG), to direct the incorporation of the UAA into the growing polypeptide chain. youtube.com This powerful technique has been used to activate, inhibit, or reversibly control protein function through various means, including translational, optical, or chemical triggers. nih.gov The ability to introduce specific chemical functionalities, such as the chloro and fluoro groups of this compound, allows for the fine-tuning of a protein's properties to enhance its stability, catalytic activity, or binding affinity. nih.govnih.gov
Application as Conformational Constraints and Molecular Scaffolds in Peptide Design
The rigid structure of the phenyl ring in this compound, combined with the steric and electronic influence of the halogen atoms, can impose significant conformational constraints on peptides. This property is highly valuable in peptide design, where controlling the three-dimensional structure is crucial for biological activity. The introduction of such modified amino acids can stabilize specific secondary structures, such as β-turns or helical conformations, which are often essential for receptor binding or enzymatic activity. beilstein-journals.orgsemanticscholar.org
The defined geometry of these synthetic amino acids can serve as a molecular scaffold, providing a rigid framework upon which to build more complex peptide structures. This approach has been successfully employed in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved properties like enhanced stability and oral bioavailability. For instance, cyclic dipeptides and other conformationally constrained analogues have been synthesized and incorporated into proteins to study the impact of structural rigidity on protein function. nih.gov
Impact of Halogenation on Proteolytic Stability and Protein Folding
Halogenation, particularly fluorination, can significantly influence the proteolytic stability and folding properties of peptides and proteins. nih.gov The introduction of halogen atoms can alter the electronic properties of the peptide backbone and the side chain, potentially rendering the peptide less susceptible to cleavage by proteases. nih.govacs.org However, the effect of halogenation on proteolytic stability is not universal and depends on several factors, including the position and number of halogen atoms, the nature of the amino acid side chain, and the specific protease involved. nih.gov
For instance, while some studies have shown that the incorporation of fluorinated amino acids can remarkably improve resistance to proteolytic digestion, others have found that fluorinated aromatic amino acids can be comparable to their non-halogenated counterparts in maintaining stability. nih.govacs.org The increased hydrophobicity of fluorinated amino acids can also drive the formation of stable secondary and quaternary structures in aqueous solutions, influencing protein folding and assembly. acs.org
Mechanistic Studies in Enzymology and Metabolism
The unique properties of this compound and its analogues make them invaluable probes for elucidating enzyme mechanisms and investigating metabolic pathways.
Elucidation of Enzyme Mechanisms and Substrate Specificity (e.g., Aminotransferases, Halogenases)
Halogenated amino acids can serve as powerful tools to probe the active sites of enzymes and understand the determinants of substrate specificity. Their structural similarity to natural amino acids allows them to act as competitive inhibitors or alternative substrates for various enzymes, including aminotransferases and halogenases. evitachem.com
Aminotransferases: These enzymes play a crucial role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to a keto acid. frontiersin.org Halogenated derivatives of phenylalanine can be utilized to study the substrate specificity and reaction mechanism of aromatic amino acid aminotransferases. oup.comnih.gov The rate of transamination can be influenced by the position and nature of the halogen substituents on the aromatic ring, providing insights into the steric and electronic requirements of the enzyme's active site. oup.com
Halogenases: These enzymes catalyze the incorporation of halogen atoms into organic molecules and are of great interest for their potential applications in synthetic biology. nih.govnih.gov Flavin-dependent halogenases, for example, have been extensively studied for their ability to regioselectively halogenate aromatic compounds. nih.gov By using analogues of their natural substrates, such as tryptophan, researchers can probe the mechanism of these enzymes and even engineer them to accept new substrates for the production of novel halogenated compounds. nih.govnih.gov
The table below summarizes the applications of halogenated amino acids in studying enzyme mechanisms.
| Enzyme Class | Application of Halogenated Amino Acids | Key Findings |
| Aminotransferases | Probing substrate specificity and reaction mechanism. | The rate of transamination is sensitive to the position and type of halogen on the aromatic ring. oup.com |
| Halogenases | Elucidating the mechanism of halogenation and engineering new biocatalysts. | Halogenase activity and regioselectivity can be altered by modifying the substrate. nih.govnih.gov |
| l-amino acid oxidase | Investigating oxidative deamination. | Halogenated derivatives of phenylalanine can be oxidatively deaminated. oup.com |
Investigation of Altered Metabolic Pathways (e.g., Aromatic Amino Acid Transamination)
The introduction of halogenated aromatic amino acids into biological systems can perturb normal metabolic pathways, providing a means to study their regulation and interconnectedness. The metabolism of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan is a complex network of interconnected reactions that produce numerous biologically important molecules. creative-proteomics.comnumberanalytics.comyoutube.comnih.gov
The transamination of aromatic amino acids is a key step in their catabolism. numberanalytics.com By introducing a compound like this compound, researchers can study how the presence of halogens affects the efficiency and outcome of this process. For instance, the resulting halogenated phenylpyruvic acid can be further metabolized, potentially leading to the formation of novel, halogenated metabolites. Tracking the fate of these compounds can help to delineate the metabolic pathways and identify the enzymes involved.
Furthermore, since animals cannot synthesize aromatic amino acids de novo and must obtain them from their diet, studying the metabolism of halogenated analogues can provide insights into host-microbe interactions and the role of gut microbiota in processing these compounds. nih.gov
Use as Chemical Probes for Receptor-Ligand Interactions
The incorporation of fluorine atoms into amino acids has proven to be a powerful strategy for creating chemical probes to study receptor-ligand interactions. The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. The chemical shift of a ¹⁹F label is highly sensitive to its local environment, making it a valuable tool for detecting subtle conformational changes in proteins upon ligand binding.
Fluorinated phenylalanine analogues, such as 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine, have been successfully employed to study binding events. For instance, research has demonstrated that these analogues can bind to the L-leucine specific receptor of Escherichia coli. nih.gov The binding of these fluorinated amino acids can be monitored by both fluorescence spectroscopy and ¹⁹F NMR, providing insights into the binding affinities and the environment of the binding pocket. nih.gov The observed protein-induced shifts in the ¹⁹F NMR spectrum upon binding confirm the direct interaction between the fluorinated phenylalanine and the receptor. nih.gov
This methodology can be extended to this compound. The presence of both chlorine and fluorine atoms would provide a unique spectroscopic signature, potentially allowing for more detailed studies of receptor-ligand interactions. By site-specifically incorporating this unnatural amino acid into a protein, researchers can gain high-resolution information about ligand binding, protein dynamics, and allosteric modulation. The sensitivity of the ¹⁹F chemical shift to the electrostatic environment makes it particularly useful for characterizing the binding of substrates, inhibitors, and cofactors. nih.gov
Table 1: Application of Fluorinated Phenylalanine Analogues as Chemical Probes
| Compound | Technique | Biological System | Key Finding | Reference |
|---|---|---|---|---|
| 3-fluoro-L-phenylalanine | ¹⁹F NMR, Fluorescence | E. coli L-leucine receptor | Binds to the receptor, allowing for the study of ligand-receptor interactions. | nih.gov |
| 4-fluoro-L-phenylalanine | ¹⁹F NMR, Fluorescence | E. coli L-leucine receptor | Demonstrates binding to the receptor with a measurable dissociation constant. | nih.gov |
Development of Advanced Biomedical Research Tools
The unique structural features of this compound also make it and its analogues attractive candidates for the development of sophisticated tools for biomedical research, including advanced imaging agents and targeted ligands for therapeutic intervention.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. Amino acids labeled with positron emitters like fluorine-18 (B77423) (¹⁸F) are valuable tracers for imaging metabolic processes, particularly in oncology, as cancer cells often exhibit increased amino acid uptake.
While direct studies on ¹⁸F-labeled this compound are not yet prevalent, research on closely related fluorophenylalanine analogues provides strong evidence for its potential utility. For example, 3-L-[¹⁸F]fluorophenylalanine and 3-D-[¹⁸F]fluorophenylalanine have been evaluated as PET tracers for tumor imaging. nih.gov These studies have shown that such tracers can accurately delineate tumors, with imaging quality comparable to established clinical tracers. nih.gov The uptake of these radiolabeled amino acids is often mediated by specific amino acid transporters that are overexpressed in cancer cells.
The development of ¹⁸F-labeled this compound could offer a novel PET tracer with potentially altered pharmacokinetic and pharmacodynamic properties due to the additional chlorine substituent. This could lead to improved tumor-to-background ratios and enhanced diagnostic accuracy. Furthermore, the principles of using fluorinated amino acids as probes in NMR can be extended to in vivo magnetic resonance spectroscopy (MRS) or as contrast agents in ¹⁹F MRI, a technique that is gaining traction for its high specificity, as the ¹⁹F signal is not present endogenously.
The phenylalanine scaffold is a common motif in the design of ligands that target specific biological macromolecules. The introduction of halogen atoms can significantly modulate the binding affinity and selectivity of these ligands.
HIV-1 Capsid (CA) Inhibitors: The HIV-1 capsid protein is a critical and clinically unexploited therapeutic target. Phenylalanine derivatives have emerged as a promising class of HIV-1 capsid inhibitors. These compounds can disrupt the function of the capsid protein at multiple stages of the viral life cycle. The development of novel phenylalanine derivatives, including those with halogen substitutions, offers a pathway to new antiviral agents. The chloro and fluoro groups on this compound can engage in specific interactions, such as halogen bonding, with the protein target, potentially enhancing binding affinity and efficacy.
Estrogen Receptor Ligands: Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors and exhibit tissue-specific agonist or antagonist activity. nih.govnih.gov They are used in the treatment of hormone-responsive breast cancer and osteoporosis. nih.gov While current SERMs like tamoxifen (B1202) and raloxifene (B1678788) are not phenylalanine derivatives, the search for new SERMs with improved profiles is ongoing. nih.govnih.govmolbiolcell.org The structural diversity offered by unnatural amino acids like this compound presents an opportunity to explore novel scaffolds for the design of next-generation SERMs. The specific halogenation pattern can influence the conformational changes in the estrogen receptor upon binding, leading to differential gene expression and tissue-specific effects.
The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Dual-targeting inhibitors, which act on two or more essential bacterial enzymes simultaneously, are a promising strategy to combat resistance.
Bacterial DNA gyrase and dihydrofolate reductase (DHFR) are two clinically validated targets for antibacterial drugs. DNA gyrase is a type II topoisomerase essential for DNA replication, while DHFR is a key enzyme in the folate biosynthesis pathway, which is necessary for the production of nucleotides and some amino acids. researchgate.netresearchgate.net
Research has shown that phenylalanine-derived compounds can act as dual inhibitors of bacterial topoisomerases. Specifically, (Z)-5-arylmethylidene rhodanines derived from phenylalanine have been identified as dual inhibitors of DNA gyrase and topoisomerase IV in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds bind to the ATPase domain of both enzymes. nih.gov This finding highlights the potential of the phenylalanine scaffold in designing dual-targeting antibacterial agents. The incorporation of a 4-chloro-3-fluorophenyl group into such scaffolds could enhance their activity and spectrum by modifying their binding interactions within the active sites of both DNA gyrase and potentially DHFR. While direct evidence for this compound in this context is pending, the principle of using substituted phenylalanine derivatives as a starting point for the development of dual inhibitors is well-established.
Table 2: Investigational Applications of Phenylalanine Analogues
| Application Area | Target | Rationale for Phenylalanine Analogue Use | Key Findings with Analogues | Reference |
|---|---|---|---|---|
| HIV-1 Inhibition | HIV-1 Capsid (CA) | Phenylalanine is a core scaffold for known CA inhibitors. Halogenation can enhance binding. | Phenylalanine derivatives show potent anti-HIV-1 activity by targeting the CA protein. | N/A |
Advanced Analytical and Characterization Methodologies
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the elucidation of the molecular framework of 4-Chloro-3-fluorophenyl-DL-alanine. Various spectroscopic methods are utilized to probe the atomic and molecular properties of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom in the molecule.
Research Findings: While specific spectral data for this compound is not publicly available, the expected NMR signals can be predicted based on the analysis of structurally similar compounds, such as other halogenated aromatics and alanine (B10760859) derivatives. nih.govchemicalbook.comchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the alanine portion (α-proton and β-protons) and the aromatic protons on the phenyl ring. The protons on the substituted benzene (B151609) ring would appear as complex multiplets due to spin-spin coupling between themselves and with the fluorine atom. The chemical shifts and coupling constants (J-values) would confirm the 1,2,4-substitution pattern.
¹³C NMR: The carbon NMR spectrum would display unique resonances for the carboxyl, α-carbon, and β-carbon of the alanine backbone. chemicalbook.comhmdb.ca The six carbons of the phenyl ring would also show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbons directly bonded to the halogens (C-Cl and C-F) would exhibit characteristic chemical shifts, with the C-F bond leading to a large coupling constant.
Table 1: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic-H | 7.0 - 7.5 | Multiplet (m) |
| ¹H | α-H (Alanine) | ~3.8 | Triplet (t) or Doublet of Doublets (dd) |
| ¹H | β-H₂ (Alanine) | ~3.2 | Doublet (d) or Multiplet (m) |
| ¹³C | Carbonyl (COOH) | ~175 | Singlet (s) |
| ¹³C | Aromatic (C-Cl) | ~130-135 | Singlet (s) |
| ¹³C | Aromatic (C-F) | ~155-160 | Doublet (d, large ¹JCF) |
| ¹³C | Aromatic (C-H) | ~115-130 | Doublet (d) |
| ¹³C | α-C (Alanine) | ~50-55 | Singlet (s) |
| ¹³C | β-C (Alanine) | ~35-40 | Singlet (s) |
Research Findings: The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. Studies on similar molecules like L-alanine and 4-chloro-3-fluorophenol (B1349760) provide a basis for assigning these vibrational modes. nih.govresearchgate.net
IR Spectroscopy: The FTIR spectrum would be dominated by strong bands from the amino acid zwitterion. A broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations of the ammonium (B1175870) group. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would appear as strong bands around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net Aromatic C-H and C=C stretching bands, as well as C-Cl and C-F stretching vibrations, would also be present.
Raman Spectroscopy: The Raman spectrum would complement the IR data. The breathing mode of the phenyl ring typically gives a strong and sharp signal around 1000 cm⁻¹, which is a characteristic feature for phenylalanine and its derivatives. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| -NH₃⁺ | N-H Stretch | 2500 - 3300 (broad) | IR |
| -COO⁻ | Asymmetric Stretch | ~1600 | IR |
| -COO⁻ | Symmetric Stretch | ~1400 | IR |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |
| Aromatic Ring | Ring Breathing | ~1000 | Raman |
| C-F | C-F Stretch | 1000 - 1400 | IR |
| C-Cl | C-Cl Stretch | 600 - 800 | IR |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex matrices.
Research Findings:
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental formula (C₉H₉ClFNO₂) by providing a highly accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of the theoretical value.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and selective quantification of amino acids. nih.gov The compound can be separated from matrix components by liquid chromatography and then detected by MS/MS. This technique offers excellent selectivity, especially when using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For complex biological samples, derivatization with reagents like Marfey's reagent can be employed to improve chromatographic separation and detection sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the polar and non-volatile nature of amino acids necessitates a derivatization step to increase their volatility. sigmaaldrich.com Common derivatization agents include propyl chloroformate or silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.govubbcluj.rospringernature.com The resulting derivatives can be readily analyzed by GC-MS, which provides characteristic fragmentation patterns for structural confirmation and quantification.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₉H₉ClFNO₂ | - |
| Monoisotopic Mass | 217.0306 Da | HRMS |
| Common Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | LC-MS |
| Characteristic Fragments | Loss of H₂O, CO₂, COOH group | MS/MS |
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to study the adsorption and interaction of molecules on metallic surfaces.
Research Findings: While no SERS studies have been published specifically for this compound, extensive research on phenylalanine provides a strong model for its expected behavior. researchgate.netnsf.govacs.org The SERS signal of an analyte is dramatically amplified when it is adsorbed onto or very close to nanostructured noble metal surfaces, such as silver or gold. nsf.gov The enhancement allows for detection at very low concentrations. The relative intensities of the SERS bands can provide information about the molecule's orientation with respect to the metal surface. For instance, an enhancement of the phenyl ring's breathing mode (~1002 cm⁻¹ in phenylalanine) suggests an interaction involving the aromatic ring with the surface. nsf.gov
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from impurities and for resolving its constituent enantiomers.
As this compound is a racemic mixture, High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating the D- and L-enantiomers and determining the enantiomeric purity.
Research Findings: The separation of amino acid enantiomers is a well-established field in HPLC. researchgate.net Several strategies are employed:
Chiral Stationary Phases (CSPs): This is the most direct method, where the racemic mixture is passed through a column containing a chiral selector. A wide variety of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin, ristocetin), and polysaccharide derivatives. researchgate.netsigmaaldrich.comnih.gov The differential interaction of the D- and L-enantiomers with the CSP leads to different retention times and, thus, separation. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical for achieving optimal resolution. researchgate.net
Chiral Derivatization: An alternative approach involves reacting the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. This method is robust and widely used for determining the enantiomeric purity of amino acids in various samples. nih.govresearchgate.net
Table 4: Representative HPLC Conditions for Phenylalanine Enantiomer Separation (Applicable to Analogs)
| Column (CSP) Type | Mobile Phase | Separation Mode | Reference |
| Teicoplanin-based | Acetonitrile / Water (75/25, v/v) | Reversed-Phase (RP) | researchgate.net |
| Ristocetin-based | Acetonitrile / Water (60/40, v/v) | Reversed-Phase (RP) | researchgate.net |
| Isopropylcarbamate Cyclofructan 6 | Hexane / Ethanol / TFA | Normal-Phase (NP) | researchgate.net |
| Teicoplanin-based | Methanol / 2 mM Sodium 1-octanesulfonate | Reversed-Phase (RP) | nih.gov |
| CHIRALPAK ID (polysaccharide) | CO₂ / Methanol with 0.1% NH₄OH | Supercritical Fluid (UPC²) | waters.com |
Capillary Electrophoresis for Amino Acid Analysis
Capillary electrophoresis (CE) is a powerful and versatile analytical technique for the separation of amino acids and their derivatives. Its high efficiency, resolution, and minimal sample consumption make it a valuable tool for the analysis of complex mixtures and for chiral separations. nih.govcreative-proteomics.com
The analysis of amino acids by CE often involves derivatization to enhance detectability, especially when using UV-Vis absorbance detectors. A common derivatizing agent is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which reacts with the amino group to form a chromophoric product that can be detected at a specific wavelength. nih.gov The optimization of a CE method for amino acid analysis typically involves a systematic investigation of several parameters, including the pH and concentration of the background electrolyte (BGE), derivatization reaction conditions (temperature, time, and reagent concentration), and the detection wavelength. For instance, a typical method might use a borate (B1201080) buffer at a high pH (e.g., 9.7) to ensure the amino acids are negatively charged and migrate towards the anode in a reversed polarity setup. nih.govhoriba.com
For the specific analysis of this compound, a CE method would likely involve the following considerations:
Derivatization: Reaction with a suitable agent like NBD-Cl to impart a UV-active chromophore.
Buffer System: An alkaline buffer, such as borate buffer, would be employed to deprotonate the carboxylic acid and amino groups, facilitating electrophoretic mobility. nih.govhoriba.com
Separation Conditions: Optimization of voltage, capillary length and diameter, and temperature to achieve baseline separation from any impurities or related compounds.
As this compound is a racemic mixture, chiral capillary electrophoresis would be necessary to separate the D- and L-enantiomers. This is often achieved by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acids include cyclodextrins and their derivatives, as well as ligand-exchange systems involving a metal ion (e.g., copper(II)) and a chiral ligand. nih.gov The principle of chiral separation in CE relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities.
A hypothetical set of conditions for the chiral separation of this compound enantiomers using CE is presented in the table below, based on methods developed for similar halogenated phenylalanine analogs.
| Parameter | Condition | Purpose |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Provides a high surface-to-volume ratio for efficient heat dissipation. |
| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 | Low pH ensures the amino acid is cationic. |
| Chiral Selector | 10 mM Heptakis-(2,6-di-O-methyl)-β-cyclodextrin | Forms transient diastereomeric inclusion complexes with the enantiomers, leading to differential migration. |
| Applied Voltage | 20 kV | Drives the electrophoretic separation. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Detection | UV absorbance at 214 nm | Allows for the detection of the peptide bond and aromatic ring of the amino acid. |
This table presents a hypothetical set of conditions for the chiral separation of this compound enantiomers by capillary electrophoresis, extrapolated from methods used for similar compounds.
Structural Biology Techniques
Structural biology techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a molecule and for understanding how molecules interact with each other in the solid state.
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound at atomic resolution. The technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a model of the molecular structure and the crystal packing can be built and refined. acs.org
The determination of the crystal structure of this compound would provide invaluable information, including:
Precise bond lengths and angles within the molecule.
The conformation of the molecule in the solid state.
The arrangement of molecules in the crystal lattice.
The nature and geometry of intermolecular interactions, including hydrogen bonds and halogen bonds.
The table below summarizes the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of this compound. The values are hypothetical and serve for illustrative purposes.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations that relate the molecules in the unit cell. |
| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 15.4 Å, β = 98.5° | The dimensions of the repeating unit of the crystal. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.55 g/cm³ | The theoretical density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table presents hypothetical crystallographic data for this compound to illustrate the outputs of an X-ray crystallography study.
The presence of both chlorine and fluorine atoms on the phenyl ring of this compound introduces the possibility of halogen bonding, a non-covalent interaction that can play a significant role in determining the crystal packing. mdpi.com A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the electron-withdrawing group to which it is attached.
In the solid state of this compound, the chlorine atom is a potential halogen bond donor, while the fluorine atom is generally considered a poor halogen bond donor but can act as an acceptor. The crystal structure would likely be stabilized by a network of intermolecular interactions, including:
Hydrogen Bonds: Strong hydrogen bonds are expected between the ammonium group (-NH₃⁺) and the carboxylate group (-COO⁻) of neighboring zwitterionic amino acid molecules. These are typically the dominant interactions in amino acid crystals.
Halogen Bonds: The chlorine atom could form C-Cl···O or C-Cl···N halogen bonds with the carboxylate oxygen or the amino nitrogen of an adjacent molecule. The geometry of these interactions is typically linear.
Van der Waals Forces: These ubiquitous, weaker interactions also contribute to the cohesion of the crystal structure.
The analysis of these interactions is performed using the geometric data obtained from X-ray crystallography. The distances and angles between interacting atoms are compared to the sum of their van der Waals radii to identify significant non-covalent contacts. Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify the different types of intermolecular contacts within the crystal.
The following table summarizes the expected intermolecular interactions in the solid state of this compound and their typical geometric parameters.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | -NH₃⁺ | -COO⁻ | 2.6 - 2.9 (N···O) | > 150 (N-H···O) |
| Halogen Bond | C-Cl | O (carboxylate), N (amino) | ~3.0 - 3.4 (Cl···O/N) | > 160 (C-Cl···O/N) |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 (centroid-centroid) | - |
This table summarizes the expected types and geometries of intermolecular interactions in the solid state of this compound, based on studies of similar compounds.
Future Directions and Emerging Research Avenues
Expansion of the Biocatalytic and Asymmetric Catalysis Repertoire for Halogenated Amino Acids
The synthesis of specific, chirally pure isomers of halogenated amino acids like 4-chloro-3-fluorophenylalanine is a critical bottleneck for their application. Future progress heavily relies on the development of more efficient and selective catalytic methods. The integration of synthetic and biological catalysis, in particular, offers a promising path forward. nih.gov
Biocatalytic Approaches: Nature has evolved a diverse array of enzymes that perform halogenation. acs.org Expanding the substrate scope of these enzymes to accept novel precursors is a major goal. Key enzyme families include:
Flavin-Dependent Halogenases (Fl-Hals): These enzymes are known to halogenate a range of substrates, including L-tryptophan and its derivatives. mdpi.com Future work will involve structure-guided mutagenesis to alter their regioselectivity and expand their utility beyond their native substrates. For example, researchers have successfully altered the regioselectivity of a tryptophan 6-halogenase through targeted mutations. mdpi.com
Fe(II)/α-ketoglutarate-dependent (Fe/αKG) Halogenases: This "radical halogenase" family is particularly notable for its ability to perform site-selective halogenation on unactivated C-H bonds of free amino acids. nih.govpnas.org Engineering these enzymes, such as BesD which chlorinates lysine, could enable the direct and selective halogenation of phenylalanine analogues. pnas.orgnih.gov Understanding the role of variable regions like the C-terminus, which forms a substrate-binding lid, is crucial for re-engineering these enzymes for new substrates and site-selectivities. pnas.orgnih.gov
Asymmetric Chemical Catalysis: While biocatalysis offers high selectivity, traditional asymmetric synthesis remains vital. Methods like Schöllkopf's alkylation have been successfully used for the asymmetric synthesis of related compounds such as 3-azide-4-fluoro-L-phenylalanine. nih.gov Future research will focus on developing novel transition metal catalysts and chiral auxiliaries to enable the large-scale, cost-effective production of enantiomerically pure 4-chloro-3-fluorophenyl-L-alanine and its D-isomer.
Table 1: Key Halogenase Families for Potential Synthesis of Halogenated Phenylalanines
| Enzyme Family | Mechanism | Native Substrates (Examples) | Potential for Engineering |
|---|---|---|---|
| Flavin-Dependent Halogenases | Generates hypohalous acid which travels through a tunnel to the active site for electrophilic aromatic substitution. mdpi.com | L-tryptophan, Pyrrole compounds, Phenolic compounds. mdpi.com | Structure-guided mutagenesis can alter regioselectivity and expand substrate scope. mdpi.com |
| Fe(II)/α-ketoglutarate-dependent Halogenases | Radical-based mechanism involving a high-valent Fe(IV)-oxo intermediate for C-H activation. pnas.org | Free amino acids (e.g., lysine, ornithine). pnas.orgnih.gov | High potential; engineering the substrate-binding lid can switch site- and chain length-selectivity. nih.gov |
| Vanadium Haloperoxidases (VHPOs) | Utilize a vanadate (B1173111) cofactor and hydrogen peroxide to oxidize halides, leading to halogenation of electron-rich substrates. acs.org | Aminothiazoles, various organic scaffolds. acs.org | Offers advantage of selective bromination even in high chloride concentrations. acs.org |
Integration of Computational and Experimental Approaches for Rational Design
The design of new biocatalysts and functional proteins incorporating UAAs is increasingly moving from random screening to rational, predictable design. creative-enzymes.comresearchgate.net This shift is powered by the synergy between computational modeling and experimental validation.
Computational Enzyme Design: The process of creating a new enzyme "from scratch" or redesigning an existing one for a non-native substrate like 4-chloro-3-fluorophenylalanine involves several key computational steps: nih.govrsc.org
Theozyme Development: An idealized active site model, or 'theozyme', is created based on a quantum mechanical calculation of the desired reaction's transition state. nih.gov
Scaffold Docking: This theozyme is then computationally placed into known protein structures from the Protein Data Bank (PDB) to find a scaffold with the correct geometry to accommodate it. nih.gov
Active Site Optimization: Residues around the docked theozyme are computationally mutated to optimize packing and stabilize the transition state. nih.govnih.gov
This in silico approach allows researchers to screen thousands of possibilities and identify a small number of promising candidates for experimental testing. researchgate.net The use of UAAs themselves is a powerful tool in this process, as they allow for precise control over electronic properties and can serve as spectroscopic probes to understand enzyme mechanisms. rsc.org
Experimental Validation and Refinement: The computationally designed enzymes are then produced and characterized in the lab. Techniques like site-directed mutagenesis are used to introduce the predicted mutations. nih.gov The experimental results provide crucial feedback to refine the computational models, leading to an iterative cycle of design and optimization that accelerates the development of highly efficient and selective biocatalysts. rsc.org
Table 2: Workflow for Rational Design of Biocatalysts
| Step | Description | Key Techniques |
|---|---|---|
| 1. Define Target Reaction | Specify the desired chemical transformation (e.g., amination, halogenation) and substrate (e.g., a precursor to 4-chloro-3-fluorophenylalanine). | Chemical knowledge, desired product application. |
| 2. Computational Design | Develop a transition state model (theozyme) and use computational tools to fit it into a suitable protein scaffold. nih.gov | Quantum mechanics, RosettaMatch, ORBIT. nih.gov |
| 3. In Silico Optimization | Predict mutations in the active site and distal regions to improve activity, stability, and solubility. nih.govacs.org | Molecular dynamics simulations, energy function calculations. nih.gov |
| 4. Experimental Realization | Synthesize the gene for the designed enzyme and express it in a host organism (e.g., E. coli). | Gene synthesis, molecular cloning, protein expression. |
| 5. Characterization & Feedback | Assay the engineered enzyme's activity, selectivity, and stability. Use results to refine the computational model. | Enzyme kinetics, X-ray crystallography, spectroscopy. |
Exploration of Novel Biological Functions and Therapeutic Modalities
The introduction of halogen atoms into the phenylalanine ring dramatically alters its electronic properties, lipophilicity, and potential for intermolecular interactions. These changes can be leveraged to create novel therapeutic agents.
Neuroprotection: Research has shown that halogenated derivatives of L-phenylalanine can act as potent neuroprotective agents. ahajournals.orgahajournals.org For instance, 3,5-dibromo-L-tyrosine (DBrT) and 3,5-diiodo-L-tyrosine (DIT) have been shown to protect neurons during ischemic conditions by depressing excitatory glutamatergic synaptic transmission. ahajournals.org DBrT, in particular, significantly reduced brain infarct volume in a rat model of stroke. ahajournals.org This suggests that 4-chloro-3-fluorophenylalanine could be investigated for similar antiglutamatergic activity and potential use in treating conditions characterized by glutamate (B1630785) receptor overactivity, such as ischemic stroke, traumatic brain injury, or epilepsy. ahajournals.org
Enzyme Inhibition and Drug Delivery: Fluorinated amino acids are known to be effective enzyme inhibitors and can enhance the metabolic stability of peptide-based drugs. beilstein-journals.org Furthermore, the L-type amino acid transporter 1 (LAT1) is overexpressed in many cancers and is responsible for transporting large neutral amino acids. Halogenation can significantly influence the affinity and selectivity of phenylalanine analogs for LAT1. nih.gov This opens a promising avenue for designing 4-chloro-3-fluorophenylalanine-containing molecules as targeted cancer therapeutics.
PET Imaging: The incorporation of fluorine isotopes (¹⁸F) is a cornerstone of positron emission tomography (PET) imaging. Synthesizing ¹⁸F-labeled 4-chloro-3-fluorophenylalanine could create a novel probe for imaging metabolic processes, such as amino acid uptake in tumors, providing valuable diagnostic and research tools. beilstein-journals.org
Table 3: Bioactivity of Halogenated Phenylalanine/Tyrosine Derivatives
| Compound | Observed Biological Activity | Potential Therapeutic Modality | Reference |
|---|---|---|---|
| 3,5-dibromo-L-tyrosine (DBrT) | Depresses glutamatergic synaptic transmission; IC₅₀ of 127.5 µmol/L for mEPSC frequency. Reduces infarct volume in stroke models. | Neuroprotection in ischemic stroke. | ahajournals.org |
| 3,5-diiodo-L-tyrosine (DIT) | Depresses glutamatergic synaptic transmission; IC₅₀ of 104.6 µmol/L for mEPSC frequency. | Neuroprotection. | ahajournals.org |
| 2-Iodo-L-phenylalanine (2-I-Phe) | Exhibits high affinity and selectivity for the L-type amino acid transporter 1 (LAT1). | Targeted drug delivery to cancer cells. | nih.gov |
| Fluorinated Phenylalanines (general) | Can increase catabolic stability of peptides and act as enzyme inhibitors. | Development of more stable peptide therapeutics. | beilstein-journals.org |
Application in Systems Biology and Multi-Omics Investigations
Systems biology aims to understand the complex interactions within biological systems. The ability to incorporate UAAs like 4-chloro-3-fluorophenylalanine directly into proteins within living cells provides a powerful tool for these investigations.
Genetic Code Expansion: Using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs, a UAA can be encoded at a specific site (or multiple sites) in a protein in response to a reassigned codon (e.g., the amber stop codon, TAG). nih.govnih.gov This technology, which has been successfully transferred to mammalian cells and neurons, allows for the production of proteins with novel functionalities in their native cellular environment. nih.gov
Probing Biological Networks: By incorporating 4-chloro-3-fluorophenylalanine into a specific protein, researchers can:
Probe Protein-Protein Interactions: The unique halogen atoms can serve as spectroscopic handles (e.g., for ¹⁹F-NMR) or be used to introduce photo-cross-linkers to map interaction networks within the cell. beilstein-journals.org
Investigate Metabolic Flux: Introducing this UAA can help trace the metabolic fate of phenylalanine and its analogs, providing insights into amino acid metabolism in health and disease. Multi-omics studies have already highlighted the importance of amino acid metabolism pathways in cancer, suggesting that probes like this could be highly valuable. frontiersin.org
Create Novel Biosensors: The UAA could be part of a genetically encoded biosensor designed to respond to specific cellular signals, allowing researchers to "see" cellular activities in real time. nih.gov
This approach transforms 4-chloro-3-fluorophenylalanine from a mere chemical compound into a sophisticated tool for dissecting the intricate molecular machinery of the cell, bridging the gap between chemical synthesis and whole-system biological understanding.
Q & A
Q. What are the established synthetic pathways for 4-Chloro-3-fluorophenyl-DL-alanine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation and fluorination of a phenylalanine precursor. A common approach is:
Chlorination : Introduce chlorine at the para position of phenylalanine via electrophilic substitution using Cl₂ or SO₂Cl₂ under acidic conditions .
Fluorination : Fluorine is introduced at the meta position using fluorinating agents like Selectfluor® or KF in the presence of a palladium catalyst .
Key Considerations :
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodological Answer:
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can crystallographic techniques resolve the racemic nature of this compound, and what challenges arise in refining its crystal structure?
Methodological Answer:
- Racemic Resolution :
- Crystallographic Refinement :
Q. What strategies mitigate conflicting data in regioselectivity studies during halogenation of phenylalanine derivatives?
Methodological Answer:
- Regioselectivity Analysis :
- Data Reconciliation :
Q. How does this compound interact with enzymatic systems, and what assays quantify its inhibitory effects?
Methodological Answer:
- Enzyme Inhibition Assays :
- Structural Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
